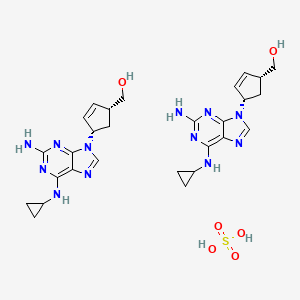

Abacavir sulfate, (+)-

Description

Classification as a Carbocyclic Nucleoside Analog

Abacavir (B1662851) is classified as a carbocyclic synthetic nucleoside analogue. drugbank.comnewdrugapprovals.org Unlike natural nucleosides that contain a ribose or deoxyribose sugar ring, abacavir possesses a carbocyclic ring, specifically a cyclopentene (B43876) ring, in place of the sugar moiety. drugbank.comdrugbank.com This structural modification is a key feature of its chemical identity. It is the enantiomer with the 1S, 4R absolute configuration on the cyclopentene ring. fda.govdrugbank.comnewdrugapprovals.org Chemically, it is a derivative of 2,6-diaminopurine (B158960) where the pro-R hydrogen at the 4-position of (1S)-cyclopent-2-en-1-ylmethanol is substituted by a 2-amino-6-(cyclopropylamino)-9H-purin-9-yl group. nih.gov

Historical Development and Chemical Significance

The development of abacavir can be traced back to the 1980s, and it was patented in 1988. wikipedia.org Its approval for use in the United States in 1998 marked it as the fifteenth antiretroviral drug to receive such approval. wikipedia.org The chemical significance of abacavir lies in its unique carbocyclic structure, which imparts it with potent antiviral activity. The synthesis of abacavir can be achieved through various methods, including an enantioselective synthesis that involves a palladium-catalyzed coupling of a chloropurine with a carbocyclic allylic diacetate. chemicalbook.com Another approach starts from the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, to prepare the anti-HIV nucleoside analogs, carbovir (B1146969), and its derivative abacavir. researchgate.net

Role as a Mechanistic Probe in Antiviral Research

Abacavir serves as a crucial mechanistic probe in antiviral research due to its specific mode of action against HIV. drugbank.comnewdrugapprovals.org Intracellularly, cellular enzymes convert abacavir into its active metabolite, carbovir triphosphate (CBV-TP). fda.govdrugbank.comnewdrugapprovals.org CBV-TP is an analog of deoxyguanosine-5'-triphosphate (dGTP). fda.govdrugbank.comnewdrugapprovals.org

The mechanism of action involves two key steps:

Competitive Inhibition: Carbovir triphosphate competes with the natural substrate, dGTP, for the active site of HIV-1 reverse transcriptase (RT). fda.govdrugbank.comnewdrugapprovals.org

Chain Termination: Once incorporated into the viral DNA, carbovir triphosphate terminates the growth of the DNA chain. fda.govdrugbank.comnewdrugapprovals.org This is because the incorporated nucleotide lacks the 3'-OH group necessary to form the 5' to 3' phosphodiester linkage required for DNA chain elongation. drugbank.comnewdrugapprovals.orgnih.gov

This dual mechanism effectively inhibits the replication of the HIV virus. drugbank.comnewdrugapprovals.org The concentration of abacavir required to inhibit viral replication by 50% (EC50) has been determined to be in the range of 3.7 to 5.8 μM against HIV-1IIIB and 0.07 to 1.0 μM against HIV-1BaL in cell culture. drugbank.com The specificity of abacavir's action for HIV-infected cells is enhanced because the cellular enzymes responsible for its conversion to the active triphosphate form are more abundant in these cells. patsnap.com

Physicochemical Properties of Abacavir Sulfate (B86663)

| Property | Value | Source |

| Molecular Formula | (C₁₄H₁₈N₆O)₂·H₂SO₄ | fda.gov |

| Molecular Weight | 670.76 daltons | fda.gov |

| Appearance | White to off-white solid | fda.govpharmacylibrary.com |

| Solubility in Water (25°C) | Approximately 77 mg/mL | fda.govpharmacylibrary.com |

| Octanol/Water Partition Coefficient (log P) | Approximately 1.20 (pH 7.1 to 7.3) | fda.gov |

| Biopharmaceutical Classification System (BCS) Class | Class III (High Solubility, Low Permeability) | ijprajournal.comwho.int |

Metabolism of Abacavir

| Metabolite | Description | Source |

| Carbovir triphosphate (CBV-TP) | The active intracellular metabolite responsible for antiviral activity. | fda.govdrugbank.comnewdrugapprovals.org |

| 5'-carboxylate metabolite | An inactive metabolite formed through metabolism by alcohol dehydrogenase. | wikipedia.org |

| 5'-glucuronide metabolite | An inactive metabolite formed through glucuronidation. | wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

935777-88-1 |

|---|---|

Molecular Formula |

C28H38N12O6S |

Molecular Weight |

670.7 g/mol |

IUPAC Name |

[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid |

InChI |

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m00./s1 |

InChI Key |

WMHSRBZIJNQHKT-NRCOEFLKSA-N |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO.OS(=O)(=O)O |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O |

Origin of Product |

United States |

Molecular Structure and Stereochemical Characterization

Absolute Configuration: (1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-ylmethanol

The stereochemistry of Abacavir (B1662851) is critical to its biological activity. The molecule possesses two chiral centers on the cyclopentene (B43876) ring, leading to four possible stereoisomers. The therapeutically active form is the enantiomer with the (1S, 4R) absolute configuration. nih.govdrugbank.com This specific arrangement dictates the three-dimensional shape of the molecule, which is essential for its interaction with its biological targets.

The IUPAC name, [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol, precisely describes this structure. nih.gov The "(1S,4R)" designation indicates the specific spatial orientation of the substituents at the two stereocenters on the cyclopentene ring.

| Property | Value |

| IUPAC Name | [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol |

| Molecular Formula (Abacavir) | C₁₄H₁₈N₆O |

| Molecular Weight (Abacavir) | 286.33 g/mol |

| Absolute Configuration | 1S, 4R |

Conformational Analysis of the Cyclopentene Ring System

Molecular dynamics simulations have shown that the cyclopentene ring in Abacavir can exist in an equilibrium of different "puckered" conformations. nih.gov These conformational dynamics are not static and are influenced by the molecule's environment and interactions with other molecules. The presence of Abacavir has been shown to alter the conformations of peptides bound to the HLA-B*57:01 molecule, reducing their flexibility. biorxiv.org

Influence of Stereochemistry on Molecular Recognition

The specific (1S,4R) stereochemistry of Abacavir is paramount for its molecular recognition by biological targets. This is most evident in its interaction with the human leukocyte antigen (HLA) allele, HLA-B57:01. nih.gov Abacavir binds non-covalently within the peptide-binding cleft of the HLA-B57:01 protein. biorxiv.orgnih.gov This binding is highly specific to the HLA-B*57:01 allele and is dependent on the precise stereochemical configuration of Abacavir. biorxiv.orgresearchgate.net

The interaction alters the shape and chemical environment of the peptide-binding groove, which in turn changes the repertoire of self-peptides that can be presented to T-cells. biorxiv.orgmdpi.com This altered peptide presentation can lead to an immune response, manifesting as a hypersensitivity reaction in individuals carrying the HLA-B57:01 allele. nih.govclinpgx.orgarupconsult.com Molecular modeling studies have indicated that steric hindrance prevents Abacavir from binding effectively to the closely related HLA-B57:03 allele, highlighting the critical role of stereochemistry in this molecular recognition event. researchgate.net

The interaction between Abacavir and its therapeutic target, HIV-1 reverse transcriptase, is also stereospecific. The active metabolite, carbovir (B1146969) triphosphate, a guanosine (B1672433) analogue, competes with the natural substrate for incorporation into viral DNA, leading to chain termination. researchgate.netwikipedia.org

Sulfuric Acid Salt Formulation and its Implications for Molecular State

Abacavir is formulated as a sulfate (B86663) salt to improve its physicochemical properties, particularly its solubility and stability. newdrugapprovals.org Abacavir sulfate is a white to off-white solid with a solubility of approximately 77 mg/mL in distilled water at 25°C. newdrugapprovals.orgpharmacylibrary.com This enhanced water solubility is advantageous for oral administration.

In the solid state, the sulfate salt exists as a crystalline structure. researchgate.net The formation of the salt involves the protonation of one of the basic nitrogen atoms in the purine (B94841) ring of Abacavir by sulfuric acid. This creates an ionic interaction between the Abacavir cation and the sulfate anion. In vivo, Abacavir sulfate dissociates to its free base, Abacavir, which is then absorbed and metabolized. nih.govdrugbank.com The salt formulation, therefore, serves as a stable and soluble delivery form of the active drug molecule.

| Property | Abacavir | Abacavir Sulfate |

| Molecular Formula | C₁₄H₁₈N₆O | (C₁₄H₁₈N₆O)₂·H₂SO₄ |

| Molecular Weight | 286.33 g/mol | 670.76 g/mol |

| Physical State | Solid | White to off-white solid |

| Water Solubility | >80 mM (pH 7) | ~77 mg/mL at 25°C |

Chemical Synthesis and Derivatization Strategies

Retrosynthetic Approaches to the Abacavir (B1662851) Core Structure

The synthesis of carbocyclic nucleosides like abacavir presents a considerable challenge, requiring multi-step and often elaborate pathways to establish the correct stereochemistry. newdrugapprovals.org Two primary strategies have emerged for constructing the core structure of abacavir: a linear approach and a convergent approach. newdrugapprovals.org

The linear approach begins with a cyclopentylamine (B150401) as the starting material, and the heterocyclic purine (B94841) ring is constructed in a stepwise manner. newdrugapprovals.orgnewdrugapprovals.org This method involves building the purine base onto the pre-existing carbocyclic ring.

In contrast, the convergent approach offers more flexibility. newdrugapprovals.org This strategy involves the condensation of a functionalized carbocyclic moiety with a pre-formed heterocyclic base. newdrugapprovals.org This method allows for the rapid generation of a variety of carbocyclic nucleosides. newdrugapprovals.org An example of a convergent synthesis starts from cyclopentadiene, which is deprotonated and alkylated to form a diene intermediate. newdrugapprovals.org

Asymmetric Synthesis Methodologies for Chiral Control

The therapeutic efficacy of abacavir is dependent on its specific stereochemistry, making asymmetric synthesis a critical aspect of its production. nih.govmdpi.com Various methodologies have been developed to control the chirality of the cyclopentene (B43876) ring, ensuring the formation of the desired (1S, 4R) enantiomer. nih.gov

Linear synthetic routes for abacavir often start from an appropriate pyrimidine (B1678525) compound. This is followed by coupling it with a sugar analog residue, cyclization to form the imidazole (B134444) ring, and finally, the introduction of the cyclopropylamino group at the 6-position of the purine ring. newdrugapprovals.org One documented process involves the reaction of a suitable di-halo aminopyrimidine starting material with an amino alcohol, followed by cyclization to yield a key intermediate. The synthesis then proceeds with the displacement of a chlorine atom with cyclopropylamine (B47189) to produce abacavir as a free base. google.com

Convergent strategies provide an efficient pathway to abacavir by coupling a pre-synthesized carbocyclic unit with the purine base. A notable example involves a π-allylpalladium mediated reaction. In this approach, an enantiopure β-lactam, with a suitably positioned electron-withdrawing group on the nitrogen, reacts with a 2,6-dichloropurine (B15474) tetrabutylammonium (B224687) salt. This reaction yields an advanced cis-1,4-substituted cyclopentenoid intermediate with high regio- and stereoselectivity, which is then converted to (-)-Abacavir. newdrugapprovals.orgrsc.org Another method describes the synthesis of a carbocyclic analog of 2',3'-didehydro-2',3'-dideoxy-2-amino-6-chloropurine starting from the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one. This intermediate can then be directly converted to abacavir in a single step. nih.govresearchgate.net

Enantioselective catalysis plays a crucial role in establishing the stereochemistry of abacavir. One reported method involves the highly regio- and enantioselective addition of purine derivatives to terminal allenes. thieme-connect.com This reaction is catalyzed by a rhodium complex, [Rh(cod)Cl]2, in the presence of a Josiphos ligand, affording branched N9-allylic purines. thieme-connect.com This asymmetric hydroamination reaction serves as a key step in a concise synthesis of abacavir. thieme-connect.com Another approach utilizes a lipase-based procedure for the synthesis of chiral synthons (R)- and (S)‑4-Hydroxy-2-cyclopenten-1-ones, which are then used in the asymmetric total synthesis of abacavir. figshare.com Chemoenzymatic methods, such as the use of a lactamase for the kinetic resolution of a racemic Vince lactam, have also been employed. researchgate.net

Synthesis of Abacavir Analogues and Prodrugs for Mechanistic Studies

To investigate the mechanism of action and explore potential improvements in its therapeutic profile, various analogues and prodrugs of abacavir have been synthesized. Prodrugs are designed to enhance properties such as bioavailability and half-life. nih.gov One example is a myristoylated abacavir prodrug, created by esterifying myristic acid to the 5'-hydroxy-cyclopentene group of abacavir. nih.gov This modification was shown to extend the drug's bioavailability. nih.gov Microwave-assisted synthesis has also been utilized to prepare abacavir prodrugs for the evaluation of their anti-HIV activities. semanticscholar.org

Process-Related Impurity Formation and Control in Synthesis

During the synthesis of abacavir, the formation of impurities is a significant concern as they can affect the quality, safety, and efficacy of the final drug product. daicelpharmastandards.com These impurities can originate from starting materials, reagents, solvents, or degradation products formed during manufacturing or storage. daicelpharmastandards.com

Common types of impurities include related substances, residual solvents, and heavy metals. daicelpharmastandards.com Specific impurities that have been identified and are monitored under European Pharmacopoeia (EP) guidelines include Abacavir EP Impurity A, which is a stereoisomer of abacavir, as well as Impurity B and Impurity D. medium.com Other known impurities include N6-Cyclopropyl-9H-Purin-2,6-diamine, Abacavir N-Oxide, and Abacavir Nitroso Impurity. daicelpharmastandards.comsynthinkchemicals.com

The control of these impurities is crucial and is achieved through careful monitoring and analysis throughout the manufacturing process. daicelpharmastandards.com Chromatographic and spectroscopic techniques, such as HPLC and UPLC, are employed to detect and quantify impurities, ensuring that their levels remain within acceptable limits. daicelpharmastandards.com

Identification and Characterization of Specific Impurities (e.g., Impurity A)

During the synthesis of Abacavir sulfate (B86663), several process-related and degradation impurities can be formed. Regulatory bodies and pharmacopoeias have designated specific known impurities that require monitoring. One such significant impurity is Abacavir EP Impurity A.

Identity of Impurity A

Abacavir EP Impurity A is a stereoisomer of Abacavir. Its chemical name is [(1R,4S)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-enyl]methanol nih.govdrugbank.comijrpc.com. This identifies it as the (1R, 4S) diastereomer of Abacavir, which has the (1S, 4R) configuration. The presence of this stereoisomeric impurity is a critical quality attribute that needs to be controlled in the final active pharmaceutical ingredient (API).

Characterization of Impurity A

The definitive identification and quantification of Impurity A, along with other potential impurities, rely on sophisticated analytical techniques. While detailed proprietary spectral data for Impurity A is often held by commercial suppliers of reference standards, the methods for characterization are well-established in the pharmaceutical industry. Commercial suppliers typically provide a comprehensive certificate of analysis with characterization data that includes:

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of Impurity A from Abacavir and other impurities.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the impurity, confirming its identity. For Abacavir, tandem mass spectrometry (MS/MS) of the protonated molecule at m/z 287 typically shows a major product ion at m/z 191, corresponding to the protonated purine base google.commassbank.eu. Similar fragmentation would be expected for Impurity A, given its isomeric nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of impurities, confirming the connectivity and stereochemistry of the molecule. While specific NMR data for Impurity A is not publicly available, it would show distinct shifts compared to Abacavir due to the different spatial arrangement of the substituents on the cyclopentene ring.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

The following interactive data table summarizes the key information for Abacavir EP Impurity A.

| Parameter | Data |

| Impurity Name | Abacavir EP Impurity A |

| IUPAC Name | [(1R,4S)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-enyl]methanol |

| CAS Number | 136470-79-6 |

| Molecular Formula | C₁₄H₁₈N₆O |

| Molecular Weight | 286.33 g/mol |

| Stereochemistry | (1R, 4S) diastereomer of Abacavir |

Stereoisomeric Impurity Generation During Synthesis

The generation of stereoisomeric impurities in the synthesis of Abacavir sulfate is intrinsically linked to the control of stereochemistry in the synthetic route. Abacavir has two chiral centers on the cyclopentene ring, leading to the possibility of four stereoisomers. The desired product is the (1S, 4R)-isomer.

Synthetic Pathways and Formation of Stereoisomers

The synthesis of Abacavir often starts from a chiral precursor to ensure the correct stereochemistry. A common precursor is the bicyclic lactam known as Vince Lactam ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one). However, the synthesis of Vince Lactam can result in a racemic mixture of the (+) and (-) enantiomers.

If the synthesis begins with racemic Vince Lactam, a resolution step is necessary to separate the desired (-) enantiomer, which leads to the correct (1S, 4R) stereochemistry of Abacavir, from the undesired (+) enantiomer synthinkchemicals.comdaicelpharmastandards.com. Failure to achieve complete resolution can lead to the carry-over of the undesired enantiomer into subsequent synthetic steps.

The undesired (+) Vince Lactam can be processed through the same synthetic sequence as the desired (-) enantiomer, ultimately forming the (1R, 4S) diastereomer of Abacavir, which is Impurity A researchgate.net. One documented pathway involves the protection of the undesired (+) Lactam, followed by reduction and hydrolysis to yield the undesired (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl, a key intermediate for the synthesis of Impurity A researchgate.net.

The condensation of this undesired intermediate with the purine base will then lead to the formation of Abacavir EP Impurity A. The structural relationship between the key chiral intermediate and the final Abacavir stereoisomer is depicted in the table below.

| Starting Intermediate Stereoisomer | Resulting Abacavir Stereoisomer | Designation |

| (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol | (1S,4R)-Abacavir | Active Drug |

| (1R,4S)-4-Aminocyclopent-2-en-1-yl Methanol | (1R,4S)-Abacavir | Impurity A |

Therefore, the control of stereoisomeric impurities in Abacavir synthesis is critically dependent on:

The enantiomeric purity of the starting materials.

The effectiveness of the resolution techniques used to separate stereoisomers of key intermediates.

The stereoselectivity of the chemical transformations throughout the synthetic process.

Enantioselective analytical methods, such as chiral HPLC, are employed to quantify the levels of stereoisomeric impurities in the final drug substance, ensuring that they are below the limits specified by regulatory authorities researchgate.net.

Mechanism of Action at the Molecular and Enzymatic Level

Intracellular Anabolism to Active Triphosphate Metabolite (Carbovir Triphosphate, CBV-TP)

The conversion of abacavir (B1662851) into its pharmacologically active form, carbovir (B1146969) 5'-triphosphate (CBV-TP), is a multi-step process that occurs within the host cell cytoplasm. This intracellular anabolic pathway involves sequential phosphorylation and deamination steps catalyzed by host cellular enzymes. nih.govimmunopaedia.org.za

Upon entering the cell, abacavir undergoes its initial metabolic activation step. The enzyme adenosine (B11128) phosphotransferase catalyzes the phosphorylation of abacavir, adding a phosphate (B84403) group to produce abacavir 5'-monophosphate. nih.govimmunopaedia.org.zaresearchgate.netnih.gov Following this initial phosphorylation, a cytosolic deaminase acts on abacavir monophosphate to convert it into carbovir 5'-monophosphate (CBV-MP). nih.govimmunopaedia.org.zaresearchgate.net Notably, diphosphate (B83284) or triphosphate forms of abacavir itself have not been detected within cells, indicating that deamination precedes further phosphorylation. nih.govclinpgx.org

The pathway continues with the sequential phosphorylation of CBV-MP. The enzyme guanylate kinase (GUK1) converts carbovir 5'-monophosphate to carbovir 5'-diphosphate. nih.govclinpgx.org The final phosphorylation step, converting the diphosphate to the active carbovir 5'-triphosphate (CBV-TP), is carried out by a variety of cellular kinases. nih.govclinpgx.orgpatsnap.com These include creatine (B1669601) kinases, pyruvate (B1213749) kinases, nucleoside diphosphate kinases, phosphoglycerate kinase (PGK1), and phosphoenolpyruvate (B93156) carboxykinase (PCK1). nih.govclinpgx.org

The efficiency of the anabolic pathway is influenced by the stereoselectivity of the involved enzymes. Guanylate kinase, which catalyzes the conversion of the monophosphate to the diphosphate form, is highly stereoselective for the (-) enantiomer of carbovir 5'-monophosphate. nih.govclinpgx.org Research has shown that the (-) enantiomer is a significantly more efficient substrate for guanylate kinase, by a factor of 7,000, compared to the (+) enantiomer. nih.govclinpgx.org This stereoselectivity results in the predominant formation of (-)-carbovir (B125634) 5'-triphosphate. nih.govclinpgx.org However, it has been noted that the (+) enantiomer demonstrates equivalent antiviral activity. nih.govclinpgx.org

Table 1: Intracellular Anabolic Pathway of Abacavir

| Step | Precursor | Enzyme(s) | Product |

|---|---|---|---|

| 1 | Abacavir | Adenosine Phosphotransferase | Abacavir 5'-monophosphate |

| 2 | Abacavir 5'-monophosphate | Cytosolic Deaminase | Carbovir 5'-monophosphate (CBV-MP) |

| 3 | Carbovir 5'-monophosphate | Guanylate Kinase (GUK1) | Carbovir 5'-diphosphate |

Competitive Inhibition of HIV Reverse Transcriptase (RT)

The antiviral effect of abacavir is exerted by its active metabolite, CBV-TP, which targets the HIV-1 reverse transcriptase (RT) enzyme. drugbank.com This enzyme is essential for the viral replication cycle, as it transcribes the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. patsnap.com

CBV-TP is a structural analogue of the natural nucleoside deoxyguanosine-5'-triphosphate (dGTP). drugbank.comnih.gov Due to this structural similarity, CBV-TP acts as a molecular mimic and competes with the endogenous dGTP for the active site of the HIV-1 reverse transcriptase. drugbank.comnih.gov When HIV-RT incorporates CBV-TP into the nascent viral DNA strand instead of dGTP, it leads to the termination of DNA chain elongation. wikipedia.orgnewdrugapprovals.org This chain termination occurs because CBV-TP lacks the 3'-hydroxyl (-OH) group necessary to form the phosphodiester bond with the next incoming nucleotide, effectively halting DNA synthesis and viral replication. drugbank.comnih.govimmunopaedia.org.za

Pre-steady-state kinetic analyses have been conducted to define the interaction between CBV-TP and HIV-1 RT. These studies measure the binding affinity (Kd) of the inhibitor for the enzyme and the maximum rate of incorporation (kpol). Research comparing the incorporation of CBV-TP to the natural substrate dGTP by wild-type HIV-1 RT has shown that CBV-TP is incorporated less efficiently.

One study found that dGTP binds with a greater affinity and is incorporated at a faster rate than CBV-TP. nih.gov The binding affinity (Kd) for dGTP was 1.76 ± 0.51 µM, while the Kd for CBV-TP was significantly weaker at 27.8 ± 7.68 µM. nih.gov Furthermore, the maximum rate of incorporation (kpol) for dGTP was 18.3 ± 1.30 s-1, compared to a much slower rate of 2.26 ± 0.24 s-1 for CBV-TP. nih.gov This results in a substantially lower incorporation efficiency for CBV-TP compared to the natural dGTP substrate. nih.gov Other studies have similarly concluded that for the wild-type enzyme, CBV-TP is a relatively poor substrate compared to dGTP. nih.govresearchgate.net

Table 2: Kinetic Parameters for dGTP and CBV-TP Incorporation by Wild-Type HIV-1 RT

| Substrate | Binding Affinity (Kd) [µM] | Max. Rate of Incorporation (kpol) [s-1] | Incorporation Efficiency (kpol/Kd) [µM-1s-1] |

|---|---|---|---|

| dGTP | 1.76 ± 0.51 | 18.3 ± 1.30 | 10.4 ± 3.11 |

| CBV-TP | 27.8 ± 7.68 | 2.26 ± 0.24 | 0.081 |

Data sourced from Tchesnokov et al. (2008). nih.gov

Stereochemical Requirements for RT Binding and Inhibition

Abacavir is a carbocyclic 2'-deoxyguanosine (B1662781) analogue, and the specific enantiomer used therapeutically is the (+)-form, which corresponds to the (1S, 4R) absolute configuration on the cyclopentene (B43876) ring. The stereochemistry of the drug is critical for its intracellular activation and subsequent interaction with the HIV-1 reverse transcriptase.

The antiviral activity of abacavir is dependent on its conversion by host intracellular enzymes to the active metabolite, carbovir 5'-triphosphate (CBV-TP). This multi-step phosphorylation pathway is highly stereoselective. While the parent drug is the (+)-enantiomer of abacavir, the metabolic pathway preferentially generates the (-)-enantiomer of carbovir triphosphate. The process begins with the phosphorylation of abacavir to abacavir 5'-monophosphate, which is then deaminated to form (-)-carbovir 5'-monophosphate. The subsequent phosphorylation of this intermediate to the diphosphate form is catalyzed by the enzyme guanylate kinase, which is highly selective for the (-) enantiomer nih.govclinpgx.org. As a result, (-)-carbovir 5'-triphosphate is the primary active metabolite formed in significant quantities within the cell nih.govclinpgx.org.

Interestingly, while the metabolic pathway favors the production of the (-)-enantiomer of CBV-TP, research has indicated that the (+) enantiomer possesses equivalent antiviral activity nih.govclinpgx.org. This suggests that the stereochemical configuration is crucial for the enzymatic steps of activation, but once the triphosphate form is generated, both enantiomers are capable of effectively inhibiting the viral enzyme. The active metabolite, (-)-CBV-TP, functions as a potent inhibitor of HIV-1 RT, with studies reporting an in vitro inhibition constant (Kᵢ) as low as 0.02 µM oncohemakey.com.

| Cell Type | Parameter | Value (µM) |

|---|---|---|

| MT-4 Cells | IC₅₀ | 4.0 |

| Peripheral Blood Mononuclear Cells (PBMCs) | IC₅₀ | 3.7 |

| Macrophages | IC₅₀ | 0.65 |

| HIV-1 Reverse Transcriptase (Cell-free) | Kᵢ (for CBV-TP) | 0.02 |

DNA Chain Termination Mechanism

The ultimate mechanism through which abacavir exerts its antiviral effect is by halting the synthesis of viral DNA, a process known as DNA chain termination. This is a two-step process involving the incorporation of the active metabolite into the growing DNA strand and the subsequent inability of the viral polymerase to continue elongation.

Incorporation of CBV-TP into Nascent Viral DNA Strands

Once formed, (-)-carbovir 5'-triphosphate (CBV-TP) acts as an analogue of the natural substrate, deoxyguanosine-5'-triphosphate (dGTP) nih.govnewdrugapprovals.org. Due to its structural similarity to dGTP, CBV-TP competes for the active site of the HIV-1 reverse transcriptase newdrugapprovals.org. The viral enzyme recognizes CBV-TP and incorporates the corresponding monophosphate (carbovir monophosphate, CBV-MP) into the nascent viral DNA strand that is being synthesized from the viral RNA template nih.gov.

However, kinetic studies have revealed that CBV-TP is a surprisingly poor substrate for the wild-type HIV-1 reverse transcriptase when compared to the natural substrate, dGTP nih.gov. This indicates a lower efficiency of incorporation for the drug analogue relative to its natural counterpart. This relatively low incorporation efficiency is a key characteristic of its molecular mechanism nih.gov. Despite this, the intracellular concentrations of CBV-TP achieved are sufficient to result in effective competition and incorporation, leading to potent viral inhibition oncohemakey.com.

| Substrate | Relative Incorporation Efficiency |

|---|---|

| Deoxyguanosine-5'-triphosphate (dGTP) | High (Natural Substrate) |

| Carbovir 5'-triphosphate (CBV-TP) | Low (Poor Substrate relative to dGTP) nih.govresearchgate.net |

Absence of a 3'-Hydroxyl Group and DNA Polymerase Arrest

The critical feature of the incorporated carbovir monophosphate that leads to chain termination is the absence of a 3'-hydroxyl (-OH) group on its carbocyclic ring nih.gov. In normal DNA synthesis, the 3'-OH group of the last nucleotide in the chain is essential for forming a 5' to 3' phosphodiester bond with the incoming deoxynucleotide triphosphate. This bond formation is the fundamental step of DNA chain elongation.

Because the incorporated CBV-MP lacks this crucial 3'-OH group, the reverse transcriptase is unable to catalyze the addition of the next nucleotide. The synthesis of the viral DNA strand is therefore prematurely arrested nih.govresearchgate.net. This halting of the reverse transcription process prevents the conversion of the viral RNA genome into the double-stranded DNA necessary for integration into the host cell's genome, thereby effectively blocking the HIV-1 replication cycle.

Biochemical Metabolism and Biotransformation Pathways

Primary Metabolic Pathways in Cellular Systems

In cellular systems, particularly within hepatocytes, abacavir (B1662851) is extensively metabolized through two principal routes: oxidation by alcohol dehydrogenase and conjugation by UDP-glucuronosyltransferases. clinpgx.orgnih.gov These pathways account for the majority of abacavir's elimination, with less than 2% of the drug being excreted unchanged in the urine. nih.govresearchgate.net

One of the primary metabolic pathways for abacavir involves oxidation mediated by cytosolic alcohol dehydrogenase (ADH). researchgate.netdrugbank.com This process transforms the primary alcohol group on the cyclopentene (B43876) ring of abacavir into a carboxylic acid. researchgate.net The reaction is a two-step process that begins with the oxidation of abacavir to a reactive β,γ-unsaturated aldehyde intermediate. nih.gov This aldehyde is subsequently oxidized further to form the stable and inactive 5'-carboxylic acid metabolite. nih.govnih.gov

In vitro studies using human liver cytosol have identified specific ADH isoforms, namely the αα and γ2γ2 human isoforms, as being responsible for mediating this transformation. nih.gov The aldehyde intermediate is transient but can be trapped in experimental settings, and its formation is considered a key step in this metabolic sequence. nih.gov Research has also shown that this metabolic process and the associated formation of protein residues can be blocked by the ADH inhibitor 4-methyl pyrazole (B372694), confirming the central role of this enzyme family in the carboxylation of abacavir. nih.gov This pathway accounts for approximately 30% of an administered dose of abacavir recovered in the urine. clinpgx.orgnih.gov

The second major biotransformation pathway for abacavir is glucuronidation, a Phase II conjugation reaction. drugbank.comwikipedia.org This reaction is catalyzed by the Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) family of enzymes. researchgate.net In this process, a glucuronic acid moiety is transferred from the cofactor UDP-glucuronic acid to the hydroxyl group of abacavir, forming an inactive 5'-glucuronide metabolite. researchgate.netdrugbank.com

This glucuronidation pathway is highly significant, accounting for the largest portion of the drug's elimination. clinpgx.org A mass balance study in humans demonstrated that approximately 36% of an oral abacavir dose is recovered in the urine as the 5'-glucuronide metabolite. nih.govdrugbank.com While the UGT system is clearly established as the key enzymatic family for this conjugation, studies have noted that the specific UGT isoforms responsible for abacavir glucuronidation have not been definitively identified. nih.gov This is in contrast to other antiretroviral drugs where specific isoforms, such as UGT2B7, have been pinpointed for their glucuronidation.

Minor or Absent Role of Cytochrome P450 (CYP) Enzymes

A defining characteristic of abacavir's metabolism is that it is not significantly processed by the cytochrome P450 (CYP) enzyme system. drugbank.com In vitro experiments have confirmed that abacavir does not inhibit major human CYP enzymes such as CYP3A4, CYP2D6, or CYP2C9 at clinically relevant concentrations. clinpgx.org Furthermore, abacavir is not an inducer of these enzymes. nih.gov

This metabolic profile is advantageous as it significantly reduces the potential for drug-drug interactions with other medications that are substrates, inhibitors, or inducers of the CYP450 system. nih.govnih.gov This is particularly relevant in the context of HIV treatment, where combination therapies often include non-nucleoside reverse transcriptase inhibitors (NNRTIs) and protease inhibitors, which are heavily metabolized by CYP enzymes. clinpgx.org While one early in vitro study from 1998 suggested some involvement of CYP enzymes in abacavir metabolism in human liver microsomes, the overwhelming consensus from subsequent research is that this pathway is minor to nonexistent in humans. researchgate.net

Characterization of Inactive Metabolites and their Biochemical Fates

The biotransformation of abacavir results in the formation of two major metabolites, both of which are pharmacologically inactive. drugbank.com

5'-Carboxylic Acid Metabolite : Formed via the alcohol dehydrogenase pathway, this metabolite is a product of a two-step oxidation of abacavir's primary alcohol group. researchgate.netnih.gov

5'-Glucuronide Metabolite : This conjugate is formed by the UGT-mediated addition of glucuronic acid to abacavir. researchgate.net

These two metabolites are the primary forms in which abacavir is eliminated from the body. Following oral administration, the majority of the dose is recovered in the urine. A human mass balance study quantified the urinary excretion of abacavir and its metabolites, providing a clear picture of their biochemical fate. nih.govdrugbank.com

Table 1: Urinary Excretion of Abacavir and its Metabolites

| Compound | Percentage of Dose Recovered in Urine | Metabolic Pathway |

| 5'-Glucuronide Metabolite | ~36% | Uridine Diphosphate Glucuronosyltransferase (UGT) |

| 5'-Carboxylic Acid Metabolite | ~30% | Alcohol Dehydrogenase (ADH) |

| Unchanged Abacavir | <2% | N/A |

| Unidentified Minor Metabolites | ~15% | N/A |

In addition to these stable, inactive metabolites, the aldehyde intermediate generated during the ADH-mediated oxidation is known to be reactive. nih.gov In vitro studies have shown that this aldehyde can form adducts with cellular proteins. nih.govnih.gov

Comparative Cellular Metabolism Across Different Cell Lines and Species

Studies have indicated that the primary metabolic pathways of abacavir observed in humans are conserved across different mammalian species. Research has shown that abacavir undergoes hepatic biotransformation in mice and monkeys, producing the same two major inactive metabolites: the 5'-carboxylate and 5'-glucuronide derivatives. researchgate.net This suggests that the roles of alcohol dehydrogenase and UGT enzymes in abacavir clearance are a common feature in these species. The conservation of these metabolic pathways across species is valuable for preclinical toxicology and pharmacokinetic studies. Information on the metabolism of abacavir in different in vitro cellular systems beyond hepatocytes is limited in publicly available literature.

Molecular Basis of Antiviral Resistance to Abacavir

Evolution of HIV-1 Reverse Transcriptase Mutations in Response to Abacavir (B1662851) Pressure

The administration of abacavir, particularly as monotherapy, exerts selective pressure on the HIV-1 viral population, leading to the emergence of drug-resistant variants. penta-id.orgnih.gov In vitro studies and early clinical trials with abacavir monotherapy identified a characteristic set of four primary mutations in the RT enzyme that are associated with resistance: K65R, L74V, Y115F, and M184V. oup.compenta-id.orgnih.gov

The evolutionary pathway to abacavir resistance is not always linear and can be influenced by the concurrent use of other antiretroviral agents. For instance, the presence of zidovudine (B1683550) (ZDV) in a treatment regimen significantly alters the mutational pathway, reducing the selection of K65R and L74V. penta-id.orgpenta-id.org The M184V mutation is frequently the first to be selected under abacavir pressure, especially when co-administered with lamivudine (B182088) (3TC), a drug that readily selects for this mutation. penta-id.orgnih.gov While a single mutation typically confers only a modest decrease in abacavir susceptibility, the accumulation of two or three of these key mutations can lead to intermediate to high-level phenotypic resistance. nih.govnatap.org

Specific RT Mutations Conferring Reduced Susceptibility

Several key mutations in the HIV-1 reverse transcriptase enzyme have been identified that confer reduced susceptibility to abacavir. The most clinically significant of these include M184V, K65R, L74V, and Y115F. nih.gov

The M184V mutation is one of the most common mutations to emerge under the pressure of several NRTIs, including abacavir and lamivudine. penta-id.orgnih.gov By itself, the M184V mutation confers a low-level resistance to abacavir. aidsmap.comnih.gov However, its clinical impact on abacavir susceptibility is most significant when it appears in combination with other RT mutations. nih.govnih.gov For example, the presence of M184V alongside thymidine (B127349) analog mutations (TAMs) can increase resistance to abacavir. natap.orgresearchgate.net Despite conferring resistance, the M184V mutation can also have some favorable effects, such as increasing susceptibility to other NRTIs like zidovudine and tenofovir (B777). researchgate.netoup.com This complex interplay is a critical consideration in the management of antiretroviral therapy.

The K65R, L74V, and Y115F mutations also play crucial roles in the development of abacavir resistance.

K65R: This mutation is selected by several NRTIs, including abacavir and tenofovir. nih.govnih.gov It is strategically located in the dNTP-binding pocket of the RT enzyme. nih.gov The K65R mutation alone can confer broad cross-resistance to many NRTIs, including abacavir. penta-id.orgnih.gov It primarily functions through a mechanism of exclusion or discrimination, where the mutant enzyme shows a reduced efficiency in incorporating the NRTI analog compared to the natural dNTP substrate. nih.gov

L74V: The L74V mutation is frequently selected by abacavir and didanosine. oup.comnih.gov It leads to decreased susceptibility to abacavir, particularly when it co-occurs with the M184V mutation. nih.govnih.gov The combination of L74V and M184V is a common resistance pattern observed in patients failing abacavir-containing regimens. nih.govnih.gov Like M184V, the L74V mutation can increase susceptibility to zidovudine. penta-id.org

Y115F: While less common than the other mutations, Y115F is specifically associated with abacavir resistance. penta-id.orgasm.org It is often found in combination with other abacavir-associated mutations. asm.org The precise mechanism by which Y115F contributes to resistance is thought to involve subtle alterations in the hydrophobic interactions within the RT active site, which in turn affects the enzyme's function. asm.org

The following table summarizes the key mutations associated with abacavir resistance and their impact on susceptibility to other NRTIs.

| Mutation | Effect on Abacavir Susceptibility | Impact on Other NRTIs |

| M184V | Low-level resistance | Increased susceptibility to Zidovudine (ZDV) and Tenofovir (TDF); Resistance to Lamivudine (3TC) and Emtricitabine (FTC) |

| K65R | Reduced susceptibility | Broad cross-resistance to many NRTIs, but can increase susceptibility to ZDV |

| L74V | Reduced susceptibility | Resistance to Didanosine (ddI); Increased susceptibility to ZDV and TDF |

| Y115F | Reduced susceptibility | Primarily associated with abacavir resistance |

Structural and Functional Consequences of Resistance Mutations on HIV-RT

The development of resistance mutations in HIV-1 reverse transcriptase induces significant structural and functional changes in the enzyme, which ultimately undermine the efficacy of abacavir. These alterations primarily affect the enzyme's ability to bind its substrate and can even lead to the removal of the incorporated drug from the viral DNA.

Resistance mutations can alter the conformation of the dNTP-binding pocket of the RT enzyme, thereby affecting its affinity for both the natural dNTP substrates and the NRTI analogs. asm.orgnih.gov The K65R mutation, for example, alters the dNTP-binding pocket in a way that leads to steric hindrance, making it more difficult for abacavir's active metabolite, carbovir (B1146969) triphosphate, to be incorporated into the growing DNA chain. nih.govnih.gov This is a classic example of a discrimination mechanism, where the mutant enzyme preferentially binds the natural substrate over the drug analog. nih.gov

Similarly, the M184V mutation causes a steric clash with the incoming NRTI, reducing the efficiency of its incorporation. nih.gov The Y115F mutation is also believed to induce subtle conformational changes in the active site that negatively impact the binding and incorporation of abacavir. asm.orgnih.gov The combined effect of these mutations can synergistically enhance the enzyme's ability to discriminate against abacavir, leading to higher levels of resistance. nih.govnih.gov

Another critical mechanism of resistance to some NRTIs, particularly thymidine analogs like zidovudine, is the enhanced phosphorolytic removal of the incorporated drug monophosphate from the 3'-end of the DNA chain. oup.comrutgers.edu This reaction is typically mediated by ATP, which acts as a pyrophosphate donor. rutgers.edu While this excision mechanism is most prominent for thymidine analogs, some research suggests that certain mutations may also facilitate the excision of other NRTIs, including abacavir monophosphate, albeit less efficiently. researchgate.netnih.gov

However, the primary mechanism of resistance for abacavir and other dideoxynucleoside analogs is through discrimination, which reduces the rate of incorporation, rather than enhanced excision. nih.gov In fact, some abacavir-associated resistance mutations, such as K65R, have been shown to be antagonistic to the excision mechanism, potentially by causing conformational constraints that hinder the excision process. nih.govresearchgate.net This highlights the complex and sometimes opposing effects that different resistance mutations can have on the various functions of the HIV-1 reverse transcriptase enzyme.

The table below provides a simplified overview of the primary resistance mechanisms for key abacavir-associated mutations.

| Mutation | Primary Resistance Mechanism |

| M184V | Discrimination (reduced incorporation) |

| K65R | Discrimination (reduced incorporation) |

| L74V | Discrimination (reduced incorporation) |

| Y115F | Discrimination (reduced incorporation) |

Cross-Resistance Profiles with Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

The development of resistance to abacavir is a complex process often involving the selection of specific mutations in the HIV-1 reverse transcriptase (RT) enzyme. These mutations can lead to cross-resistance, affecting the susceptibility of the virus to other drugs within the nucleoside reverse transcriptase inhibitor (NRTI) class. The cross-resistance profile is determined by the specific mutations that emerge, with some mutations conferring resistance to multiple NRTIs, while others can paradoxically increase susceptibility to certain agents.

The primary mutations selected by abacavir therapy include K65R, L74V, Y115F, and M184V. nih.govnih.gov The presence of one or two of these mutations alone may only modestly decrease abacavir susceptibility. oup.com However, combinations of these mutations, or their presence alongside other NRTI resistance mutations, can lead to clinically significant resistance and broad cross-resistance profiles. nih.govnih.gov

Impact of Key Abacavir-Associated Mutations

The K65R Mutation: This mutation is selected by abacavir, tenofovir, and didanosine. i-base.info When present in isolation, the K65R mutation is known to confer the broadest phenotypic cross-resistance among the mutations primarily associated with abacavir. nih.govpenta-id.org It reduces susceptibility to abacavir, lamivudine, emtricitabine, tenofovir, and didanosine. asm.orgiasusa.org A notable characteristic of the K65R mutation is its antagonistic relationship with thymidine analogue mutations (TAMs), which are selected by zidovudine and stavudine. The presence of K65R can increase susceptibility to zidovudine. i-base.infopenta-id.org

The L74V Mutation: The L74V mutation decreases susceptibility to abacavir, didanosine, and zalcitabine. penta-id.org Conversely, it has been shown to increase the phenotypic susceptibility of the virus to zidovudine and tenofovir. penta-id.org The combination of L74V with M184V is a common resistance pattern observed under abacavir pressure, which preserves susceptibility to tenofovir but confers resistance to most other NRTIs. nih.gov

The M184V Mutation: This is the most frequently selected mutation by abacavir and lamivudine. nih.govpenta-id.org It confers high-level resistance to lamivudine and emtricitabine. oup.com While M184V alone only moderately reduces abacavir susceptibility, its impact is significantly amplified when it co-exists with other mutations. penta-id.orgoup.com For instance, the combination of M184V with TAMs can lead to high-level abacavir resistance. nih.govnatap.org Interestingly, the M184V mutation can resensitize the virus to zidovudine, stavudine, and tenofovir, effectively reversing resistance conferred by TAMs. penta-id.orgasm.org

The Y115F Mutation: This mutation is less common but is associated with reduced susceptibility to abacavir. nih.govpenta-id.org

The table below summarizes the impact of individual key abacavir-associated mutations on susceptibility to various NRTIs.

| Mutation | Abacavir (ABC) | Lamivudine (3TC) / Emtricitabine (FTC) | Zidovudine (ZDV) | Tenofovir (TDF) | Didanosine (ddI) | Stavudine (d4T) |

| K65R | ↓ | ↓ | ↑ | ↓ | ↓ | ↓ |

| L74V | ↓ | ↔ | ↑ | ↑ | ↓ | ↔ |

| M184V | ↓ | ↓↓↓ | ↑ | ↑ | ↓ | ↑ |

| Y115F | ↓ | ↔ | ↔ | ↔ | ↔ | ↔ |

Data sourced from multiple research findings. penta-id.orgasm.orgiasusa.orgnih.gov ↓ = Decreased Susceptibility; ↑ = Increased Susceptibility; ↔ = No Significant Change; ↓↓↓ = High-level Decrease in Susceptibility.

Influence of Thymidine Analogue Mutations (TAMs)

Thymidine analogue mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, are selected by zidovudine and stavudine. nih.gov While abacavir does not select for TAMs directly, the presence of these mutations from prior NRTI therapy influences abacavir susceptibility. penta-id.org The accumulation of multiple TAMs can confer cross-resistance to abacavir. iasusa.orgnih.gov

The cross-resistance to abacavir is particularly pronounced when TAMs are present along with the M184V mutation. nih.gov Research indicates that resistance to abacavir increases with the number of TAMs present in a virus that also contains the M184V mutation. natap.org The combination of M184V with three or more TAMs can result in clinically significant abacavir resistance. natap.org

The table below illustrates the effect of combined mutations on abacavir susceptibility.

| Mutation Combination | Fold-Change in Abacavir Susceptibility | Clinical Significance |

| M184V alone | ~3-fold | Moderate decrease in susceptibility |

| L74V + M184V | Intermediate (4-8 fold) | Reduced susceptibility |

| 2 TAMs + M184V | ~3.1-fold | Reduced susceptibility |

| ≥3 TAMs + M184V | >4-fold | Clinically significant resistance |

| K65R + M184V | High-level | High-level resistance |

Data compiled from various in vitro and in vivo studies. nih.govnih.govoup.comnatap.orgaidsmap.com

Multi-Drug Resistance (MDR) Patterns

In addition to the specific mutations mentioned, broader multi-drug resistance patterns can also confer cross-resistance to abacavir. These include:

The Q151M Complex: The Q151M mutation, when it appears with other mutations (at codons 62, 75, 77, and 116), confers high-level resistance to most NRTIs, including abacavir, zidovudine, didanosine, and stavudine. nih.gov

T69S Insertions: A complex mutation pattern involving a two-amino-acid insertion at codon 69 of the reverse transcriptase is associated with high-level resistance to all approved NRTIs, including abacavir. nih.govresearchgate.net

Structure Activity Relationships Sar and Molecular Design

Identification of Pharmacophoric Elements within the Abacavir (B1662851) Structure

The antiviral activity of abacavir is contingent upon a specific spatial arrangement of chemical features, known as pharmacophoric elements, which facilitate its interaction with the target enzyme, HIV reverse transcriptase (RT). The essential pharmacophoric features of abacavir include:

The Purine (B94841) Core: The central 2-amino-6-(cyclopropylamino)purine moiety is a critical component, acting as a bioisostere of the natural nucleobase guanine. This allows the active metabolite of abacavir, carbovir (B1146969) triphosphate, to be recognized by and incorporated into the nascent viral DNA chain. nih.gov

Hydrogen Bonding Sites: The purine ring system presents key hydrogen bond donor and acceptor sites that are crucial for its interaction with the active site of HIV RT. A pharmacophore model for abacavir has identified two hydrogen bond acceptor sites and one hydrogen bond donor site as essential for its biological activity.

The Hydroxymethyl Group: The hydroxymethyl group on the cyclopentene (B43876) ring is vital for the intracellular phosphorylation of abacavir to its active triphosphate form. This phosphorylation is a prerequisite for its incorporation into the viral DNA. nih.gov

The Unsaturated Carbocyclic Ring: The cyclopentene ring serves as a rigid scaffold that correctly orients the purine base and the hydroxymethyl group for optimal interaction with the reverse transcriptase enzyme. The specific stereochemistry of this ring is also a determining factor for its biological activity.

Influence of the Cyclopropylamino Group on Antiviral Activity

The cyclopropylamino group at the C6 position of the purine ring is a distinguishing feature of abacavir and significantly influences its pharmacological profile. While not directly involved in the catalytic inhibition of reverse transcriptase, this group imparts several advantageous properties:

Enhanced Pharmacokinetics: Compared to its predecessor, carbovir, which lacks the cyclopropylamino group, abacavir exhibits markedly improved oral bioavailability and penetration into the central nervous system. rjptonline.org This enhancement is attributed to the increased lipophilicity and metabolic stability conferred by the cyclopropyl (B3062369) moiety.

Modulation of Immune Response: The cyclopropylamino group plays a critical role in the interaction of abacavir with the human leukocyte antigen (HLA)-B*57:01 allele, which is associated with a hypersensitivity reaction in genetically predisposed individuals. Docking studies have shown that this group assists in the arrangement and interaction of peptides within the major histocompatibility complex (MHC) binding pocket. nih.gov

Potential for Modification to Reduce Hypersensitivity: Research has demonstrated that chemical modification of the cyclopropylamino group can eliminate the activation of abacavir-specific CD8+ T-cells, the primary mediators of the hypersensitivity reaction, while importantly, maintaining potent antiviral activity. nih.gov This finding opens avenues for designing safer abacavir analogs.

Relationship between Cyclopentene Ring Substitutions and RT Inhibition

The cyclopentene ring of abacavir serves as a crucial structural scaffold, and modifications to this ring can significantly impact its ability to inhibit HIV reverse transcriptase. The stereochemistry of the substituents on this ring is a key determinant of antiviral activity.

The specific (1S, 4R) absolute configuration of the cyclopentene ring in abacavir is essential for its potent anti-HIV activity. nih.gov This precise spatial arrangement ensures that the purine base and the hydroxymethyl group are correctly positioned within the active site of the reverse transcriptase for effective chain termination. Studies on various carbocyclic nucleosides have consistently shown that alterations in the stereochemistry of the carbocyclic ring can lead to a dramatic loss of antiviral potency. Furthermore, the enantiomeric form of abacavir at the cyclopentyl region has been shown to be a critical factor in the antigen-specific CD8+ T-cell response associated with hypersensitivity. researchgate.netnih.gov

While extensive research on a wide range of substitutions on the cyclopentene ring of abacavir is not publicly detailed, the synthesis and evaluation of various carbocyclic nucleoside analogs have provided general SAR insights. For instance, the presence and position of the double bond within the cyclopentene ring are important for maintaining the rigid conformation necessary for biological activity. Saturation of the double bond or shifting its position can lead to a decrease in antiviral efficacy.

Rational Design Principles for Enhanced Affinity or Reduced Resistance

The emergence of drug-resistant HIV strains necessitates the continuous development of novel NRTIs with improved efficacy against mutant forms of reverse transcriptase. Rational drug design principles are being employed to create abacavir derivatives with enhanced affinity for the target enzyme and the ability to overcome common resistance mutations, such as K65R and M184V. nih.govnih.govthebodypro.com

Key strategies in the rational design of abacavir analogs include:

Structure-Based Drug Design: Utilizing the crystal structures of HIV reverse transcriptase in complex with various inhibitors, including abacavir, allows for the design of new molecules that can form more favorable interactions with the active site. This approach aims to introduce modifications that can compensate for the structural changes induced by resistance mutations.

Targeting Conserved Regions: Designing inhibitors that interact with highly conserved amino acid residues within the reverse transcriptase active site can reduce the likelihood of resistance development, as mutations in these regions are often detrimental to the enzyme's function.

Exploiting Flexibility of the Binding Pocket: The non-nucleoside inhibitor binding pocket of HIV RT is known to be flexible. Designing molecules that can adapt to the conformational changes in this pocket, particularly in mutant enzymes, is a promising strategy.

Introducing Novel Chemical Scaffolds: Replacing the cyclopentene ring or modifying the purine base with novel chemical scaffolds can lead to the discovery of inhibitors with different binding modes and potentially improved resistance profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Abacavir Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific, detailed QSAR models exclusively for abacavir derivatives are not extensively published in publicly accessible literature, numerous QSAR studies have been conducted on broader classes of anti-HIV agents, including carbocyclic nucleosides. rjptonline.orgrjptonline.orgresearchgate.net

These studies typically involve the following steps:

Data Set Compilation: A series of abacavir analogs with their corresponding anti-HIV activities (e.g., IC50 values) are collected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by predicting the activity of a set of compounds not used in the model development.

A hypothetical QSAR model for abacavir derivatives might take the form of the following equation:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could represent properties like molecular weight, logP (lipophilicity), molar refractivity, and specific electronic or steric parameters of substituents. The coefficients (β) indicate the positive or negative contribution of each descriptor to the antiviral activity.

Such QSAR models can provide valuable insights into the structural requirements for potent anti-HIV activity and can be used to virtually screen and prioritize new abacavir derivatives for synthesis and biological testing, thereby accelerating the drug discovery process.

Molecular and Enzymatic Drug Drug Interactions Beyond Clinical Significance

Interaction with Metabolic Enzymes

Abacavir (B1662851) sulfate (B86663) undergoes metabolism primarily through alcohol dehydrogenase (ADH) and UDP-glucuronosyltransferase (UGT), with minimal involvement of the cytochrome P450 (CYP) system. This section details the in vitro interactions of abacavir with these key metabolic enzymes.

Inhibition of Alcohol Dehydrogenase by Co-administered Substances

The primary metabolic pathway for abacavir involves oxidation by cytosolic alcohol dehydrogenase to form a carboxylic acid metabolite. In vitro studies have demonstrated that this metabolic process can be inhibited by other substances that are also substrates or inhibitors of ADH.

Notably, ethanol (B145695) has been shown to compete with abacavir for ADH, leading to a reduction in the formation of abacavir's carboxylate metabolite. This competition was observed in studies using human liver slices, where the presence of ethanol markedly inhibited the formation of the abacavir carboxylate.

Furthermore, specific inhibitors of ADH have been shown to block abacavir metabolism in vitro. The ADH inhibitor 4-methyl pyrazole (B372694) (4-MP), also known as fomepizole, effectively blocks the metabolism of abacavir in incubations with human liver cytosol and with expressed human ADH isozymes. Research has identified the αα and γ2γ2 human isoforms of ADH as being responsible for the sequential oxidation of abacavir. The metabolism and subsequent formation of abacavir-protein residues were shown to be NAD-dependent and sensitive to inhibition by 4-MP.

Table 1: In Vitro Inhibition of Abacavir Metabolism by Alcohol Dehydrogenase

| Inhibitor | In Vitro System | Effect on Abacavir Metabolism |

|---|---|---|

| Ethanol | Human Liver Slices | Markedly inhibited formation of the carboxylate metabolite. |

| 4-Methyl Pyrazole (Fomepizole) | Human Liver Cytosol, Expressed ADH Isoforms | Blocked metabolism and residue formation. |

Modulatory Effects on Glucuronyl Transferase Activity

Glucuronidation, mediated by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes, is the other major pathway for abacavir metabolism, resulting in the formation of an inactive glucuronide metabolite. In vitro studies exploring the modulation of this pathway by other compounds are limited. However, some studies with human liver slices have suggested that when the ADH pathway is inhibited by ethanol, there is a trend towards increased formation of the abacavir glucuronide.

The HIV protease inhibitor ritonavir (B1064), a potent inhibitor of many metabolic enzymes, has been studied for its effect on UGT activity. In vitro studies with human liver microsomes showed that ritonavir is unlikely to cause clinically important drug interactions with drugs metabolized by several UGT isoforms at therapeutic concentrations. The 50% inhibitory concentrations (IC50) for ritonavir against the tested UGTs were found to be at least 50 µM, which is substantially higher than typical clinical plasma concentrations. While this provides general information about ritonavir's effect on UGTs, specific in vitro studies detailing the modulation of abacavir's glucuronidation by other drugs are not extensively available.

Limited Interaction with Major Cytochrome P450 Isoenzymes (e.g., CYP1A1, CYP3A4, CYP2C9, CYP2D6) in In Vitro Systems

In vitro studies have consistently shown that abacavir has a low potential to interact with the major cytochrome P450 enzymes responsible for the metabolism of many drugs. This characteristic is attributed to its primary metabolism by ADH and UGT.

Product information and in vitro research indicate that abacavir shows limited potential to inhibit CYP3A4 and does not significantly interact with CYP2C9 or CYP2D6. Therefore, clinically significant interactions with drugs metabolized by these enzymes are not anticipated.

However, some in vitro data suggest that abacavir has the potential to inhibit CYP1A1. One study reported an inhibitory potency for abacavir against CYP1A1 with an IC50 value in the range of 1–50 µM, and noted that pre-incubation increased this inhibitory effect, suggesting a time-dependent interaction.

Table 2: In Vitro Interaction of Abacavir with Cytochrome P450 Isoenzymes

| CYP Isoenzyme | In Vitro Finding | IC50 Value (µM) |

|---|---|---|

| CYP1A1 | Potential for inhibition, with a time-dependent effect. | 1–50 |

| CYP3A4 | Limited potential for inhibition. | >50 |

| CYP2C9 | No significant interaction observed. | Not Determined |

| CYP2D6 | No significant interaction observed. | Not Determined |

Modulation of Drug Transporter Activity (In Vitro Studies)

In vitro studies have also investigated the interaction of abacavir with various drug transporter proteins, which play a crucial role in the absorption, distribution, and elimination of drugs.

Abacavir as a Substrate or Inhibitor of Efflux Transporters (e.g., P-glycoprotein, BCRP)

Abacavir has been identified as a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in vitro. This means that these transporters can actively pump abacavir out of cells, potentially affecting its intracellular concentration and distribution.

While abacavir is a substrate of these transporters, its potential to act as an inhibitor has also been evaluated. In vitro studies have shown that abacavir demonstrates weak inhibition of P-gp and BCRP. One study that ranked the BCRP inhibitory activity of several anti-HIV drugs found abacavir to be a weaker inhibitor than lopinavir, nelfinavir, delavirdine, efavirenz, saquinavir, atazanavir, and amprenavir. Another study that looked at P-gp inhibition also ranked abacavir as an inhibitor, but less potent than several protease inhibitors and non-nucleoside reverse transcriptase inhibitors. Dimeric forms of abacavir, however, have been shown to be potent inhibitors of P-gp.

Table 3: In Vitro Interaction of Abacavir with Efflux Transporters

| Transporter | Interaction | Finding |

|---|---|---|

| P-glycoprotein (P-gp) | Substrate | Abacavir is transported by P-gp. |

| Inhibitor | Weak inhibition observed in vitro. | |

| Breast Cancer Resistance Protein (BCRP) | Substrate | Abacavir is transported by BCRP. |

| Inhibitor | Weak inhibition observed in vitro. |

Interactions with Uptake Transporters (e.g., OATP1B1, OATP1B3, OCT1, OCT2)

The interaction of abacavir with uptake transporters, which facilitate the entry of drugs into cells, has also been assessed in vitro. Product information based on in vitro data indicates that abacavir exhibits no or weak inhibition of the organic anion transporting polypeptides OATP1B1 and OATP1B3.

Regarding the organic cation transporters, in vitro studies have shown that abacavir demonstrates minimal inhibition of OCT1 and OCT2. Due to this minimal inhibitory potential at therapeutic concentrations, abacavir is not expected to significantly affect the plasma concentrations of drugs that are substrates of these uptake transporters. Specific IC50 values from these in vitro evaluations are not consistently reported in the literature.

Table 4: In Vitro Interaction of Abacavir with Uptake Transporters

| Transporter | Interaction | In Vitro Finding |

|---|---|---|

| OATP1B1 | Inhibitor | No or weak inhibition observed. |

| OATP1B3 | Inhibitor | No or weak inhibition observed. |

| OCT1 | Inhibitor | Minimal inhibition observed. |

| OCT2 | Inhibitor | Minimal inhibition observed. |

Effects on Multidrug and Toxin Extrusion Proteins (MATE1, MATE2-K)

Detailed in vitro studies specifically investigating the inhibitory potential of abacavir sulfate on the transport function of Multidrug and Toxin Extrusion Protein 1 (MATE1) and Multidrug and Toxin Extrusion Protein 2-K (MATE2-K) are limited in publicly available scientific literature. While research has explored the interaction of various antiretroviral agents with these renal transporters, specific data quantifying the direct effects of abacavir on MATE1 and MATE2-K mediated transport is not extensively documented.

One study investigating the drug-drug interaction potential of the non-nucleoside reverse transcriptase inhibitor rilpivirine (B1684574) noted that rilpivirine did not inhibit MATE1 solvobiotech.com. However, this finding does not directly extrapolate to the interaction profile of abacavir, a nucleoside reverse transcriptase inhibitor. Further research is required to fully elucidate the in vitro effects of abacavir sulfate on MATE1 and MATE2-K and to determine if any potential interactions exist at a molecular level.

Biochemical Synergism and Antagonism with Other Antiretroviral Agents (Cell Culture/Enzyme Assays)

In vitro studies utilizing cell culture systems have been instrumental in characterizing the biochemical interactions between abacavir and other antiretroviral drugs. These assays assess the combined effect of the drugs on viral replication, determining whether the interaction is synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum of individual effects), or antagonistic (effect is less than the sum of individual effects).

Research has demonstrated that abacavir exhibits synergistic antiviral activity when combined with certain antiretrovirals from different classes. Specifically, in cell culture, a synergistic effect has been observed when abacavir is combined with the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (B1683550), the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, and the protease inhibitor (PI) amprenavir.

Conversely, abacavir has shown additive activity in combination with a range of other NRTIs. These include didanosine, emtricitabine, lamivudine (B182088), stavudine, tenofovir (B777), and zalcitabine. An additive interaction implies that the combined antiviral effect is what would be expected from the sum of their individual activities, without evidence of synergy or antagonism.

The following table summarizes the observed biochemical interactions of abacavir with other antiretroviral agents in cell culture assays.

| Interacting Antiretroviral Agent | Drug Class | Observed Interaction with Abacavir (in cell culture) |

|---|---|---|

| Zidovudine | NRTI | Synergistic |

| Nevirapine | NNRTI | Synergistic |

| Amprenavir | PI | Synergistic |

| Didanosine | NRTI | Additive |

| Emtricitabine | NRTI | Additive |

| Lamivudine | NRTI | Additive |

| Stavudine | NRTI | Additive |

| Tenofovir | NRTI | Additive |

| Zalcitabine | NRTI | Additive |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity, Impurity Profiling, and Quantitative Analysis

Chromatographic methods are fundamental in the analysis of Abacavir (B1662851) sulfate (B86663), offering high-resolution separation of the main compound from any related substances or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine analysis of Abacavir sulfate in both bulk drug substances and finished dosage forms. humanjournals.comijrpc.comscispace.com Reversed-phase HPLC (RP-HPLC) is the most common mode utilized for this purpose. These methods are crucial for assessing purity, quantifying the API, and detecting impurities. humanjournals.comresearchgate.net Stability-indicating HPLC methods are specifically designed to separate Abacavir sulfate from its degradation products formed under various stress conditions, such as acidic, basic, and oxidative environments. humanjournals.comscispace.com

A typical RP-HPLC method involves a C18 column as the stationary phase. humanjournals.comasianpubs.orgijpsr.info The mobile phase often consists of a mixture of an aqueous buffer (like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier, such as acetonitrile (B52724) or methanol. humanjournals.comresearchgate.netasianpubs.org Detection is commonly performed using a UV detector at wavelengths where Abacavir sulfate exhibits maximum absorbance, such as 285 nm or 286 nm. humanjournals.comscispace.comresearchgate.net The retention time for Abacavir sulfate can vary depending on the specific method, with reported times ranging from approximately 2.4 minutes to 7.8 minutes. scispace.comijpsr.info

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Grace C18 (150 x 4.6 mm) | Potassium dihydrogen phosphate buffer: Acetonitrile (70:30, v/v) | Not Specified | 286 | 4.507 ± 0.02 | humanjournals.com |

| RPC-18 | Acetonitrile: 0.05 M Potassium dihydrogen phosphate (pH 4.2) (50:50) | 1.0 | 220 | 3.558 | asianpubs.org |

| Phenomenex - Luna RP-18(2) (250 x 4.6mm, 5 µm) | Water: Acetonitrile (80:20, v/v) | 1.0 | 285 | 7.761 | researchgate.net |

| INERTSIL ODS 3V, C18 (250x4.6 ID) | 10mM phosphate buffer: ACN (60:40 v/v), pH 4.0 | Not Specified | 287 | 2.430 | ijpsr.info |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved separation efficiency. nih.govresearchgate.net This is achieved by using columns with smaller particle sizes (typically under 2 μm), which allows for higher flow rates without sacrificing resolution. nih.gov

For Abacavir sulfate, a stability-indicating UHPLC method has been developed to quantify the drug, its related substances, and degradation impurities in bulk drugs. nih.govresearchgate.net One such method utilizes a Waters Acquity BEH C8 column (50 mm × 2.1 mm, 1.7 μm particle size). nih.govresearchgate.net The mobile phase employs a gradient mixture of o-phosphoric acid in water and o-phosphoric acid in methanol. nih.govresearchgate.net This method has a significantly shorter run time of just 6.0 minutes, demonstrating the high-throughput capabilities of UHPLC. nih.govresearchgate.net The developed UHPLC methods have been validated according to ICH guidelines and are proven to be rapid, accurate, and precise for the quantitative determination of Abacavir sulfate and its impurities. nih.gov

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Reference |

|---|---|---|---|---|

| Waters Acquity BEH C8 (50 mm × 2.1 mm, 1.7 μm) | Gradient of 0.10% v/v o-phosphoric acid in water and 0.10% v/v o-phosphoric acid in methanol | 0.40 | 6.0 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurities

While liquid chromatography is the primary tool for analyzing Abacavir sulfate and its non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the detection and quantification of volatile or semi-volatile trace impurities. A significant application of GC-MS in this context is the determination of potential genotoxic impurities (PGIs), which may be present at very low levels from the manufacturing process.

One such PGI is Diisopropyl sulfate (DPS). A sensitive GC-MS method has been developed for its trace-level quantification in Abacavir sulfate drug substance. humanjournals.com This method typically uses a capillary GC column, such as a DB-1 fused silica (B1680970) column, with electron impact ionization (EI) in selective ion monitoring (SIM) mode for high sensitivity and specificity. humanjournals.com The validation of such methods is critical to ensure they can accurately quantify impurities at the required low limits, often in the parts-per-million (µg/g) range. humanjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification

For applications requiring extremely high sensitivity, such as the quantification of Abacavir in biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. oup.comijrpc.comjchps.com This technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry.

LC-MS/MS methods for Abacavir often involve a simple extraction procedure from the plasma, followed by separation on a C18 column. jchps.com The detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. For Abacavir, a common mass transition monitored is m/z 287.200/191.100. jchps.com These methods can achieve very low limits of quantification, often in the low ng/mL range, making them suitable for pharmacokinetic studies. jchps.comresearchgate.net LC-MS/MS is also instrumental in characterizing degradation products formed during stress studies, helping to elucidate their structures by providing accurate mass-to-charge ratio information. nih.govijrpc.com

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for the fundamental characterization and quantification of chemical compounds.

UV-Visible Spectrophotometry for Quantification and Degradation Studies

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method used for the quantitative analysis of Abacavir sulfate in bulk and pharmaceutical dosage forms. researchgate.netjapsonline.comrjptonline.orgjapsonline.com The method is based on the principle that Abacavir sulfate absorbs ultraviolet radiation at a specific wavelength.